Cas no 692779-57-0 (Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester)

Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester is a synthetic organic compound featuring a piperazine core flanked by two benzoic acid diethyl ester groups. This structure imparts versatility in applications such as pharmaceutical intermediates or polymer synthesis, where its bifunctional reactivity and ester groups enable further derivatization. The compound’s symmetrical design enhances stability and consistency in reactions, while the diethyl ester moieties improve solubility in organic solvents, facilitating handling in synthetic workflows. Its piperazine backbone may also contribute to chelating or coordination properties, making it useful in specialized chemical processes. Suitable for research and industrial use, it offers a balance of reactivity and processability.
Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester structure
692779-57-0 structure
Product Name:Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester
CAS No:692779-57-0
MF:C22H26N2O4
MW:382.452846050262
CID:1733582
PubChem ID:3006258
Update Time:2025-11-06

Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester
    • ethyl 4-[4-(4-ethoxycarbonylphenyl)piperazin-1-yl]benzoate
    • ethyl 4-{4-[4-(ethoxycarbonyl)phenyl]piperazin-1-yl}benzoate
    • 4,4-piperazinediyl)bis(benzoic acid ethyl ester)
    • EN300-37058426
    • NSC-725994
    • 4,4-(1,4-Piperazinediyl)bis(benzoic acid ethyl ester)
    • DTXSID30388303
    • 4,4'-(1,4-Piperazinediyl) bis(benzoic acid ethyl ester)
    • NSC725994
    • SCHEMBL22015905
    • CHEMBL44144
    • 692779-57-0
    • Inchi: 1S/C22H26N2O4/c1-3-27-21(25)17-5-9-19(10-6-17)23-13-15-24(16-14-23)20-11-7-18(8-12-20)22(26)28-4-2/h5-12H,3-4,13-16H2,1-2H3
    • InChI Key: MCCBEYKCFVJSNM-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(=CC=1)N1CCN(C2C=CC(C(=O)OCC)=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 382.18925731g/mol
  • Monoisotopic Mass: 382.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 59.1Ų

Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester Pricemore >>

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Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Calcium propionate Solvents: Dimethyl sulfoxide ;  23 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: tert-Butyl methyl ether ;  rt
Reference
Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF
Blacker, A. John ; et al, Organic Process Research & Development, 2018, 22(9), 1086-1091

Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester Raw materials

Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester Preparation Products

Additional information on Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester

Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester (CAS No. 692779-57-0): A Comprehensive Overview in Modern Chemical Biology

Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 692779-57-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules known for their potential applications in drug development, particularly in the modulation of biological pathways and the design of novel therapeutic agents.

The molecular structure of Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester features a central piperazine bridge connecting two benzoic acid units, each esterified with diethyl groups. This unique architecture imparts distinct chemical and biological properties, making it a versatile scaffold for further derivatization and functionalization. The presence of the piperazine moiety enhances the compound's solubility and bioavailability, which are critical factors in drug design.

In recent years, there has been growing interest in the development of molecules that can interact with biological targets with high specificity and affinity. The structure of Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester suggests its potential as a lead compound for the discovery of new drugs targeting various diseases. Its dual functionality allows for the exploration of multiple pharmacological pathways simultaneously.

One of the most promising applications of this compound is in the field of oncology. Current research indicates that molecules with similar structural motifs can inhibit the activity of key enzymes involved in cancer cell proliferation. The piperazine bridge in Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester provides a stable platform for designing inhibitors that target tyrosine kinases and other enzymes implicated in tumor growth. Preliminary studies have shown that derivatives of this compound exhibit significant anti-proliferative effects on various cancer cell lines.

The pharmaceutical industry has been increasingly focusing on the development of small molecule inhibitors due to their favorable pharmacokinetic properties and lower production costs compared to biologics. Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester represents an excellent candidate for such efforts. Its ability to modulate enzyme activity at submicromolar concentrations makes it an attractive starting point for further optimization.

In addition to its potential in oncology, this compound has shown promise in other therapeutic areas. For instance, it may be useful in developing treatments for neurological disorders where modulation of neurotransmitter receptors is required. The piperazine moiety is known to interact with various neurotransmitter receptors, making it a valuable component in designing novel psychoactive drugs.

The synthesis of Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the piperazine bridge efficiently. These methods not only improve the efficiency of synthesis but also minimize unwanted byproducts.

The chemical stability of this compound under various conditions is another critical aspect that has been thoroughly investigated. Studies have demonstrated its stability under ambient conditions but also highlighted its sensitivity to hydrolysis when exposed to moisture or acidic environments. This information is crucial for its storage and handling to maintain its integrity during transportation and use.

Evaluation of the pharmacological properties of Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester has been conducted using both in vitro and in vivo models. In vitro studies have revealed its binding affinity to several biological targets, including enzymes and receptors relevant to human health. In vivo studies have provided insights into its pharmacokinetic behavior and toxicity profile.

The safety profile of this compound is another area of focus. While preliminary studies suggest that it exhibits low toxicity at therapeutic doses, further investigations are necessary to fully assess its safety margins. Animal models have been used extensively to evaluate potential side effects and long-term exposure risks.

The development of new drugs often involves a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians. The unique properties of Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester make it an excellent tool for collaborative research efforts aimed at discovering novel therapeutic agents. Its versatility as a scaffold allows researchers to explore multiple drug design strategies simultaneously.

The future prospects for this compound are promising as ongoing research continues to uncover new applications and optimize its properties for clinical use. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery process by predicting potential drug candidates more efficiently.

In conclusion, Benzoic acid, 4,4'-(1,4-piperazinediyl)bis-, diethyl ester (CAS No. 692779-57-0) represents a significant advancement in chemical biology with potential applications across multiple therapeutic areas. Its unique structure and favorable pharmacological properties make it an invaluable asset in the search for new drugs targeting various diseases.

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